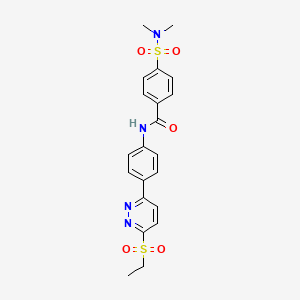
4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a sulfonamide functional group, a pyridazine ring, and a benzamide structure. The molecular formula is C19H22N4O4S2, and its IUPAC name is this compound.
Synthetic Route :
- Formation of the Pyridazine Ring : Synthesized through the reaction of hydrazine with a dicarbonyl compound.
- Introduction of the Ethylsulfonyl Group : Achieved via sulfonation using ethylsulfonyl chloride.
- Coupling with Benzamide : Involves nucleophilic aromatic substitution to attach the benzamide moiety.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria .
Anticancer Properties
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit DNA methyltransferases (DNMTs), enzymes involved in cancer cell proliferation and survival. For example, certain derivatives showed potent inhibition against DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes (e.g., DNMTs) to inhibit their activity.
- Receptor Modulation : It could bind to cellular receptors, altering signaling pathways involved in cell proliferation and apoptosis.
- Structural Interactions : The presence of the pyridazine and sulfonamide groups may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on DNMT Inhibition : A derivative exhibited an EC50 value of 0.9 μM against DNMT3A, indicating strong inhibition compared to controls .
- Antimicrobial Testing : Compounds with similar structures were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-4-31(27,28)20-14-13-19(23-24-20)15-5-9-17(10-6-15)22-21(26)16-7-11-18(12-8-16)32(29,30)25(2)3/h5-14H,4H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVXJLDBMMJJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














